Eg5-I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
安全和危害
作用机制
Eg5-I 通过与驱动蛋白纺锤体蛋白结合发挥作用,抑制其 ATPase 活性。这种抑制阻止了双极纺锤体的正常形成,导致有丝分裂停滞,随后癌细胞凋亡。 分子靶点包括驱动蛋白纺锤体蛋白上的变构结合位点,这些位点对其运动活性至关重要 .
生化分析
Biochemical Properties
Eg5-I plays a role in biochemical reactions by interacting with the mitotic kinesin Eg5 . Eg5 is a mitotic protein that plays an essential role in the formation of the bipolar spindles during the mitotic phase . Eg5 protein controls the segregation of the chromosomes in mitosis . The interaction between this compound and Eg5 is believed to be allosteric, meaning that the binding of this compound influences the activity of Eg5 .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are largely tied to its interaction with Eg5. By inhibiting Eg5, this compound can disrupt the formation of the mitotic spindle, thereby blocking mitosis . This can have a profound impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to Eg5 and subsequent inhibition of this protein’s activity . This binding is believed to be allosteric, meaning that it occurs at a site on the Eg5 protein that is distinct from the active site . This binding can influence the dynamics of nucleotide exchange within the active site of Eg5 .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, the inhibition of Eg5 by this compound can lead to a delay in the progression of mitosis
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific dosage effects of this compound are not currently available, it is known that inhibitors of Eg5, such as this compound, can have potent effects on tumor angiogenesis in experimental tumor models .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its binding to Eg5. This compound has been shown to promote the transport of certain proteins from the trans-Golgi network to the cell surface .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its binding to Eg5. Given that Eg5 is known to play a role in the formation of the mitotic spindle, it is likely that this compound is also localized to this subcellular structure
准备方法
合成路线和反应条件
Eg5-I 的合成涉及多个步骤,从核心骨架的制备开始,然后进行功能化以引入特定取代基,从而增强其抑制活性。合成路线通常包括:
核心骨架的形成: 此步骤涉及构建杂环核心,通常通过环化反应。
功能化: 向核心骨架引入各种官能团,以提高结合亲和力和选择性。这可能涉及烷基化、酰化和卤化等反应。
工业生产方法
This compound 的工业生产需要优化合成路线,以确保可扩展性和成本效益。这涉及:
工艺优化: 优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产率并最小化副产物。
自动化: 利用自动化合成平台来提高通量和一致性。
质量控制: 实施严格的质量控制措施,以确保最终产品的纯度和效力.
化学反应分析
反应类型
Eg5-I 经历各种化学反应,包括:
氧化: this compound 可以被氧化形成相应的氧化物,这可能会改变其生物活性。
还原: 还原反应可以改变 this compound 上的官能团,可能影响其结合亲和力。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能会产生氧化物,而取代反应可以产生多种取代衍生物 .
科学研究应用
Eg5-I 具有广泛的科学研究应用,包括:
化学: 用作研究有丝分裂机制和驱动蛋白纺锤体蛋白在细胞分裂中的作用的工具化合物。
生物学: 用于细胞和分子生物学研究,以研究有丝分裂抑制对细胞周期进程和凋亡的影响。
医学: 作为癌症治疗的潜在治疗剂,特别是对驱动蛋白纺锤体蛋白表达水平高的癌症进行研究。
相似化合物的比较
Eg5-I 与其他驱动蛋白纺锤体蛋白抑制剂(如单极杆菌素和异棘霉素)进行比较。虽然所有这些化合物都靶向相同的蛋白质,但 this compound 具有独特的结构特征,增强了其结合亲和力和选择性。类似化合物包括:
单极杆菌素: 驱动蛋白纺锤体蛋白的首个选择性抑制剂,以其独特的单极纺锤体表型而闻名。
This compound 因其改善的药代动力学特性和减少的脱靶效应而脱颖而出,使其成为作为抗癌药物进一步开发的有希望的候选者 .
属性
IUPAC Name |
(2R)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2S/c1-26-22-14-12-20(13-15-22)23(27-17-21(24)16-25,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21,25H,16-17,24H2,1H3/t21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYHDWRETJHQFE-OAQYLSRUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does Monastrol interact with Eg5 and what are the downstream effects?
A1: Monastrol specifically inhibits the mitotic kinesin Eg5. [, ] This inhibition stems from Monastrol's ability to bind to the Eg5 motor domain, disrupting its interaction with microtubules. [, ] This binding interferes with Eg5's function in establishing the bipolar spindle during cell division by preventing the cross-linking and sliding apart of anti-parallel microtubules. [] Consequently, cells treated with Monastrol arrest in mitosis, exhibiting monopolar spindles and unseparated centrosomes. [] This prolonged mitotic arrest ultimately leads to apoptotic cell death, highlighting Monastrol's potential as an anti-cancer agent. []
Q2: Can you elaborate on the structural insights into Monastrol's interaction with Eg5 and how this information can guide the development of more potent inhibitors?
A2: Crystallographic studies of the Eg5 motor domain in complex with Monastrol and its analogs have been crucial in understanding the molecular basis of inhibition. [] These studies reveal that Monastrol binds to a specific pocket in the Eg5 motor domain, primarily through hydrophobic interactions. [] The crystal structures pinpoint key residues involved in inhibitor binding and highlight the importance of the three phenyl rings of Monastrol for its interaction with the hydrophobic pocket. []
- Revealing opportunities for optimization: The crystal structures highlight specific areas within the binding pocket that could accommodate modifications to enhance interactions, such as the addition of fluorine atoms observed to increase potency in Monastrol analogs. []
- Analyzing structure-activity relationships (SAR): By systematically modifying Monastrol's structure and evaluating the resulting changes in potency, researchers can establish structure-activity relationships. This information guides the development of more potent and selective Eg5 inhibitors with improved pharmacological profiles. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。